molecular formula C13H13N3 B8585234 p-(o-Tolylazo)aniline CAS No. 6690-52-4

p-(o-Tolylazo)aniline

Cat. No.: B8585234
CAS No.: 6690-52-4
M. Wt: 211.26 g/mol
InChI Key: VDUXKWBSXPCZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

p-(o-Tolylazo)aniline is an azo dye compound of interest in various research fields. Azo dyes are characterized by the presence of an azo bridge (-N=N-) connecting two aromatic rings. This structural feature is key to their applications. Researchers utilize such compounds in the development of novel dyes and pigments, and in the synthesis of functional polymers. In materials science, they can serve as molecular sensors or probes due to their chromic properties. As a reagent, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6690-52-4

Molecular Formula

C13H13N3

Molecular Weight

211.26 g/mol

IUPAC Name

4-[(2-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C13H13N3/c1-10-4-2-3-5-13(10)16-15-12-8-6-11(14)7-9-12/h2-9H,14H2,1H3

InChI Key

VDUXKWBSXPCZPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)N

Origin of Product

United States

Spectroscopic and Structural Elucidation of P O Tolylazo Aniline

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a wealth of information regarding the connectivity of atoms, the nature of functional groups, and the electronic environment within a molecule. For p-(o-Tolylazo)aniline, a multi-faceted approach utilizing Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Infrared (IR), and Mass Spectrometry (MS) is essential for a complete picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The protons on the two aromatic rings are in different chemical environments and will therefore resonate at different frequencies. The protons on the aniline (B41778) ring will be influenced by the electron-donating amino group, while the protons on the tolyl ring will be affected by the methyl group and the azo linkage. The chemical shifts of aromatic protons typically appear in the range of 6.5-8.5 ppm. rsc.org The presence of the electron-donating amino and methyl groups would be expected to shift the signals of the ortho and para protons upfield (to lower ppm values) compared to unsubstituted benzene. ucl.ac.uk The amine protons are expected to show a broad signal, and its chemical shift can be influenced by solvent and concentration. kpi.ua The methyl protons of the tolyl group would give a characteristic singlet peak, typically in the upfield region of the aromatic signals. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the aromatic carbons are typically found between 110 and 160 ppm. bspublications.net The carbon atoms attached to the nitrogen atoms of the azo group and the amino group will be significantly influenced. The carbon bearing the methyl group will have a characteristic upfield shift. By comparing the spectra of o-toluidine (B26562) and p-toluidine, one can estimate the positions of the signals in the final compound. bspublications.net The carbon atoms in the aromatic rings will show distinct signals based on their position relative to the substituents (-N=N-Ar, -NH₂, -CH₃).

Proton Type Predicted ¹H Chemical Shift (ppm) Carbon Type Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0Aromatic C-H115 - 130
NH₂Variable (broad)Aromatic C-N140 - 155
CH₃~2.3Aromatic C-C130 - 145
CH₃~20

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the visible and ultraviolet regions, which is responsible for their color. The spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions.

The π → π* transitions, which are typically high-energy and result in strong absorption bands, arise from the excitation of electrons from the π bonding orbitals of the aromatic rings and the azo group to the corresponding antibonding orbitals. The n → π* transitions are of lower energy and involve the excitation of non-bonding electrons from the nitrogen atoms of the azo group to the π* antibonding orbital. These transitions are generally weaker than the π → π* transitions.

The position of the maximum absorption (λmax) is sensitive to the substitution pattern on the aromatic rings. The presence of the electron-donating amino group (-NH₂) and the methyl group (-CH₃) is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted azobenzene (B91143). This is due to the extension of the conjugated system and the stabilization of the excited state. researchgate.net The UV-visible spectrum of o-toluidine shows a sharp absorption peak between 340 and 355 nm, which is attributed to the n-π* transition of the neutral aniline derivative. libretexts.org Based on this, the λmax for this compound is anticipated to be in a similar or higher range due to the extended conjugation of the azo linkage.

Electronic Transition Expected Wavelength Range (nm) Relative Intensity
π → π250 - 350Strong
n → π350 - 450Weak to Medium

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two bands in the region of 3300-3500 cm⁻¹. researchgate.net The N=N stretching vibration of the azo group typically gives a weak to medium intensity band in the range of 1400-1450 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic rings will appear in the 1450-1600 cm⁻¹ region. researchgate.net The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range. The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the rings.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch3300 - 3500 (two bands)
Azo Group (-N=N-)N=N Stretch1400 - 1450
Aromatic RingC-H Stretch> 3000
Aromatic RingC=C Stretch1450 - 1600
Aryl-N BondC-N Stretch1250 - 1350

Table 3: Predicted Infrared Absorption Bands for this compound

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of the molecular ion is expected to occur at the weakest bonds. Common fragmentation pathways for aromatic azo compounds involve the cleavage of the C-N and N=N bonds. The fragmentation pattern of aniline often shows a prominent molecular ion peak. researchgate.net For aryl azides, fragmentation often involves the loss of a nitrogen molecule (N₂). libretexts.org In the case of this compound, cleavage of the bonds adjacent to the azo group would lead to the formation of tolyl and aminophenyl radical cations or other related fragments. The analysis of these fragment ions can help to confirm the substitution pattern of the molecule. For instance, the loss of a methyl radical from the tolyl group or the loss of the amino group could be observed. The relative abundance of the fragment ions provides insight into the stability of the resulting charged species. raco.catresearchgate.net

m/z Value Possible Fragment Identity
211[M]⁺ (Molecular Ion)
106[C₇H₇N]⁺ or [C₆H₄NH₂]⁺
91[C₇H₇]⁺ (Tolyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

Structural Analysis through X-ray Crystallography

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound was not found in the searched literature, the principles of crystal engineering and data from related structures allow for a discussion of the expected packing and intermolecular interactions. The planarity of the aromatic rings and the azo group will play a significant role in the crystal packing.

Intermolecular interactions are crucial in determining the packing of molecules in a crystal lattice. nih.govnih.gov For this compound, several types of non-covalent interactions are expected to be important. Hydrogen bonding between the amino group of one molecule and the nitrogen atoms of the azo group of a neighboring molecule is a likely and significant interaction that would influence the crystal packing.

Tautomeric Forms and Conformational Analysis

The molecular structure of this compound allows for the existence of tautomers and various conformational states, which are influenced by both electronic and steric factors.

Tautomerism:

Like many aminoazo compounds, this compound can exist in an equilibrium between two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, is highly dependent on factors such as solvent polarity, temperature, and the electronic nature of substituents on the aromatic rings. The equilibrium involves the migration of a proton from the amino group to one of the nitrogen atoms of the azo linkage.

While the azo form is generally predominant, the hydrazone tautomer can be stabilized by intramolecular hydrogen bonding, forming a six-membered ring-like structure. The presence of the electron-donating amino group and the methyl group influences the electron density across the molecule, thereby affecting the position of this equilibrium. iau.ir Studies on similar azo dyes have demonstrated that the hydrazone form can be significantly populated, particularly in non-polar solvents. iau.ir

Table 1: Potential Tautomeric Forms of this compound

Tautomeric Form Structural Description Key Features
Azo Form The molecule exists with a distinct nitrogen-nitrogen double bond (azo group) and an amino group on one of the phenyl rings. This is the classical representation of the compound.

| Hydrazone Form | A proton has shifted from the amino group to the azo bridge, resulting in a quinone-like ring structure with a C=N double bond and an N-N single bond. | This form is often stabilized by an intramolecular hydrogen bond between the N-H of the hydrazone and the imine nitrogen. |

Conformational Analysis:

The three-dimensional structure of this compound is primarily defined by the dihedral angles between the two aromatic rings and the central azo bridge. The presence of a methyl group at the ortho position of one of the phenyl rings introduces significant steric hindrance. This steric repulsion influences the planarity of the molecule, forcing the tolyl ring to rotate out of the plane of the azo linkage to a greater extent than in its unsubstituted or para-substituted counterparts.

This twisting affects the π-electron conjugation across the molecule, which in turn alters its electronic and spectroscopic properties. Crystallographic analysis of related substituted azo compounds shows that intermolecular forces, such as hydrogen bonding and van der Waals interactions, also play a crucial role in determining the final conformation in the solid state. beilstein-journals.org The specific bond angles and lengths are a compromise between minimizing steric strain and maximizing electronic stabilization. rsc.org

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying chemical species that have one or more unpaired electrons (paramagnetic species). uni-frankfurt.deru.ac.za For a diamagnetic molecule like this compound, ESR spectroscopy becomes relevant when paramagnetic species, such as radical cations or anions, are generated through processes like chemical or electrochemical oxidation or reduction. uni-frankfurt.de

Upon one-electron oxidation, this compound can form a stable radical cation. The unpaired electron in this radical is delocalized over the π-system of the entire molecule. ESR spectroscopy can detect this species and provide information about its electronic structure. The ESR spectrum is expected to consist of a single line, characterized by its g-factor, which is a measure of the magnetic moment of the unpaired electron. researchgate.net

Studies on related polymers, such as poly(o-methyl)aniline, have shown that stable free radicals are formed during redox processes, exhibiting g-factors in the range of 2.0031-2.0032. researchgate.net These values are typical for organic radicals where the spin is delocalized over carbon and nitrogen atoms. The spectrum of the this compound radical cation would be expected to show a similar g-factor. Furthermore, hyperfine splitting of the ESR signal could potentially be observed, arising from the interaction of the unpaired electron with the magnetic nuclei (¹⁴N and ¹H) in the molecule, which would provide detailed information on the spin density distribution. researchgate.net

Table 2: Typical ESR g-Factors for Related Aniline-Based Radicals

Compound/Polymer g-Factor Reference
Poly(o-methyl)aniline I (oxidized) 2.0031 researchgate.net

Electrochemical and Spectroelectrochemical Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox behavior of this compound. These studies reveal the potentials at which the molecule can be oxidized or reduced and provide insights into the stability and nature of the resulting species. researchgate.net

Electrochemical Behavior:

The cyclic voltammogram of this compound is expected to show distinct oxidation peaks. Based on related compounds like aniline and p-aminophenol, the primary oxidation event is likely the removal of an electron from the amino group, which is generally more easily oxidized than the azo bridge. researchgate.netustc.edu.cn This process forms the radical cation discussed previously. At higher potentials, a second oxidation step may occur, potentially involving the azo group or further oxidation of the aniline ring, leading to the formation of dicationic species or initiating polymerization. ustc.edu.cn The electropolymerization of aniline and its derivatives on electrode surfaces is a well-documented process that occurs upon repeated cycling to sufficient oxidation potentials. researchgate.netbiointerfaceresearch.com

Spectroelectrochemistry:

Spectroelectrochemistry combines electrochemical techniques with spectroscopy (typically UV-Visible or FT-IR) to allow for the in-situ characterization of electrogenerated species. mdpi.com By recording spectra as the potential is varied, one can directly correlate changes in molecular structure and electronic transitions with specific redox events. ustc.edu.cn

When this compound is oxidized, UV-Vis spectroelectrochemistry would monitor the disappearance of the absorption bands of the neutral molecule and the appearance of new bands corresponding to the radical cation and any subsequent products. nih.gov For instance, the formation of the radical cation is often associated with new absorptions at longer wavelengths due to the extended conjugation and new electronic transitions. Similarly, in-situ FT-IR spectroelectrochemistry can track changes in the vibrational modes of the molecule. ustc.edu.cn The oxidation of the amino group would lead to changes in the N-H stretching and bending frequencies, while oxidation involving the azo group would alter the characteristic -N=N- stretching vibration. These techniques provide a detailed picture of the reaction mechanism, allowing for the identification of transient intermediates and final products of the electrochemical process. ustc.edu.cn

Table 3: Expected Electrochemical and Spectroscopic Events during Oxidation

Potential Range Electrochemical Process Expected Spectroscopic Changes (UV-Vis)
Initial Potential Neutral this compound Characteristic absorption bands for the π-π* and n-π* transitions of the azo-aromatic system.
First Oxidation Peak One-electron oxidation of the amino group to form a radical cation. Decrease in neutral species' absorption; appearance of new bands for the radical cation at longer wavelengths.
Second Oxidation Peak Further oxidation (e.g., at the azo bridge or formation of a dication). Further shifts in absorption bands, indicating the formation of more highly oxidized species.

| Repeated Cycling | Electropolymerization | Gradual growth of absorption bands characteristic of the conjugated polymer film. researchgate.net |

Theoretical and Computational Investigations of P O Tolylazo Aniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone for the theoretical investigation of organic molecules like p-(o-Tolylazo)aniline. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure and related properties of medium to large-sized molecular systems. irjweb.com

Molecular Geometry Optimization and Electronic Structure Analysis

DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules similar to this compound, this is typically performed using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311G(d,p). researchgate.netjmaterenvironsci.comnih.gov The optimization process calculates the forces on each atom and adjusts their positions until a minimum energy configuration is reached, where no net forces are present. jmaterenvironsci.com

The resulting optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For this compound, the planarity of the molecule, particularly the dihedral angle between the two aromatic rings connected by the azo (-N=N-) bridge, is a crucial determinant of its electronic properties. A smaller dihedral angle generally suggests a more planar and stable molecule, which can influence intramolecular charge transfer. researchgate.net Electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electron density, molecular orbitals, and electrostatic potential, which are fundamental to understanding the molecule's reactivity. nih.govthaiscience.info

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for Azo Dyes This table presents typical data obtained from DFT geometry optimization for azo compounds similar to this compound. The values are illustrative of the precision provided by these computational methods.

Parameter Typical Value Range Significance
C-N (Azo) Bond Length 1.42 - 1.44 Å Indicates the strength of the connection between the aryl ring and the azo group.
N=N Bond Length 1.24 - 1.26 Å Characterizes the central azo linkage, crucial for color and isomerization.
C-N (Aniline) Bond Length 1.38 - 1.41 Å Reflects the electronic influence of the amino group on the phenyl ring.

Energy Profiles and Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. emory.edumdpi.com For this compound, a PES can be mapped out to study various dynamic processes, such as the rotation around the C-N or N=N bonds or the pathway of a chemical reaction. researchgate.net

DFT calculations are employed to compute the energy at numerous points along a reaction coordinate, thereby generating an energy profile. researchgate.net This profile highlights transition states (energy maxima) and intermediates (local energy minima). researchgate.net For instance, the energy profile for the cis-trans isomerization around the azo bond would reveal the activation energy required for this photochemical or thermal process. Developing a full-dimensional analytical PES allows for the simulation of reaction dynamics and the prediction of kinetic and thermodynamic properties. emory.eduresearchgate.net Automated PES exploration methods can discover novel reaction pathways for complex molecular systems. chemrxiv.org

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. irjweb.comthaiscience.info

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small gap indicates that the molecule is more reactive. thaiscience.info DFT calculations provide accurate estimations of HOMO and LUMO energies. researchgate.net From these energies, various global reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and electrophilicity index, which further quantify the molecule's reactivity. irjweb.comjmaterenvironsci.com

Table 2: Illustrative Frontier Orbital Data for Aminoazobenzene Derivatives This table shows representative HOMO-LUMO data calculated via DFT for compounds structurally related to this compound, demonstrating how these values relate to chemical reactivity descriptors.

Parameter Representative Value Interpretation
EHOMO -5.5 to -6.5 eV Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO -1.5 to -2.5 eV Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) 3.5 to 4.5 eV A larger gap indicates higher kinetic stability and lower chemical reactivity. irjweb.com

Tautomeric Equilibria and Energetic Differences

Azo dyes like this compound can potentially exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as prototropic tautomerism, involves the transfer of a proton. mdpi.com The relative stability of these tautomers is crucial as it affects the compound's color, properties, and applications.

Computational studies using DFT can predict the energetically favored tautomer. By calculating the total Gibbs free energies of both the azo and hydrazone structures, the equilibrium between them can be determined. mdpi.com These calculations often include solvent effects, using models like the Polarizable Continuum Model (PCM), as the solvent can significantly influence the stability of one tautomer over the other. mdpi.com For many azo dyes, the hydrazone form has been found to be more stable, a prediction that can be confirmed experimentally through spectroscopic methods like NMR. researchgate.net

Ab Initio Quantum Chemical Calculations for Isomer Stability

While DFT is a powerful tool, ab initio (Latin for "from the beginning") methods provide a higher level of theory. These methods solve the Schrödinger equation without using experimental data for parameterization. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards for accuracy, though they are more computationally demanding. researchgate.net

For this compound, ab initio calculations are particularly valuable for studying the stability of its different isomers, such as the cis and trans configurations around the azo bond. The energetic difference between these isomers determines the equilibrium constant and the feasibility of photoisomerization. High-level ab initio calculations can provide very precise energy differences, confirming the results from DFT or refining them where DFT might be less accurate. mdpi.com

Nonadiabatic Surface-Hopping Studies in Excited State Dynamics

The photochemical behavior of this compound, such as its response to light absorption, is governed by its excited-state dynamics. When a molecule absorbs a photon, it transitions to an excited electronic state. The subsequent relaxation back to the ground state can involve transitions between different potential energy surfaces, a process known as nonadiabatic dynamics. lanl.gov

Nonadiabatic surface-hopping simulations, such as those implemented in the Nonadiabatic EXcited-state Molecular Dynamics (NEXMD) software, are used to model these processes. lanl.gov These simulations track the trajectory of the molecule as it moves between different electronic states, particularly near regions known as conical intersections where potential energy surfaces cross. Such studies can predict excited-state lifetimes, identify relaxation pathways, and explain photochemical phenomena like photoisomerization. lanl.govh-its.org For azo dyes, these simulations are essential for understanding the ultrafast dynamics that lead to the efficient trans-cis-trans isomerization cycle, which is the basis for their use in applications like molecular switches and optical storage. unige.ch The use of machine learning potentials is an emerging technique to extend the timescale of these computationally intensive simulations. h-its.orgarxiv.org

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods has become an indispensable tool in modern chemistry. For a molecule like this compound, these techniques can elucidate its UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, providing a detailed picture of its electronic and vibrational characteristics. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for these predictions.

Theoretical calculations for azobenzene (B91143) derivatives are often performed using hybrid functionals, such as B3LYP or PBE0, in conjunction with a suitable basis set like 6-311++G(d,p). researchgate.netresearchgate.net These methods have been shown to provide a good balance between computational cost and accuracy for predicting the properties of similar molecules. nih.gov

The color of azo compounds is determined by their absorption of light in the visible region of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule. TD-DFT is the primary method used to predict UV-Visible absorption spectra. The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For azobenzene and its derivatives, two main absorption bands are typically observed: a strong band in the UV region and a weaker band in the visible region. The intense UV band is attributed to the π → π* transition, while the weaker visible band corresponds to the n → π* transition, involving the non-bonding electrons of the nitrogen atoms in the azo group.

Table 1: Representative TD-DFT Calculated UV-Vis Absorption Data for a Similar Azo Dye (4-aminoazobenzene) in Chloroform

TransitionCalculated λmax (nm)Oscillator Strength (f)
n → π~450~0.01
π → π~380~0.70

Note: This data is illustrative and based on typical values for 4-aminoazobenzene (B166484) to demonstrate the output of TD-DFT calculations. Actual values for this compound would require specific computation.

The inclusion of solvent effects in the calculations, often through models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions that can be compared with experimental spectra measured in solution. researchgate.netsemanticscholar.org

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The predicted chemical shifts for this compound would reflect its asymmetric structure. The protons and carbons on the aniline (B41778) ring will have different chemical shifts from those on the tolyl ring. Furthermore, the protons and carbons within each ring will be chemically non-equivalent due to the substitution pattern. For instance, the protons ortho and meta to the amino group will have distinct signals, as will the protons on the tolyl ring, which are influenced by both the azo group and the methyl group.

A linear correlation between experimentally measured and computationally predicted chemical shifts is often observed in studies of related compounds like aminobenzoic acids, validating the accuracy of the theoretical approach. researchgate.netdaneshyari.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
H (ortho to NH₂)7.6 - 7.8C (ipso to NH₂)150 - 152
H (meta to NH₂)6.7 - 6.9C (ortho to NH₂)124 - 126
H (ortho to CH₃)7.6 - 7.8C (meta to NH₂)114 - 116
H (meta to CH₃)7.2 - 7.4C (para to NH₂)143 - 145
H (para to CH₃)7.2 - 7.4C (ipso to CH₃)140 - 142
CH₃2.3 - 2.5CH₃20 - 22

Note: These are estimated ranges based on the known effects of the substituent groups. Precise values would be obtained from specific GIAO-DFT calculations for this compound.

IR spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which constitute a theoretical IR spectrum. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve their agreement with experimental data.

The predicted IR spectrum of this compound would feature characteristic bands for the functional groups present. These include:

N-H stretching vibrations of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations of the methyl group, just below 3000 cm⁻¹.

N=N stretching vibration of the azo group, which is often weak in the IR spectrum, appearing around 1400-1450 cm⁻¹.

C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations around 1250-1350 cm⁻¹.

C-H bending vibrations (in-plane and out-of-plane) at lower frequencies.

Computational studies on similar molecules, such as aminobenzoic acids, have successfully assigned the observed IR and Raman bands based on DFT calculations. researchgate.netdaneshyari.com

Table 3: Selected Predicted Vibrational Frequencies for this compound (Scaled)

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Asymmetric Stretch3450 - 3500
N-H Symmetric Stretch3350 - 3400
Aromatic C-H Stretch3030 - 3100
CH₃ Asymmetric Stretch~2980
CH₃ Symmetric Stretch~2870
Aromatic C=C Stretch1580 - 1620
NH₂ Scissoring1590 - 1650
N=N Stretch1400 - 1450
C-N Stretch1280 - 1350

Note: These are typical frequency ranges for the specified vibrational modes. The exact values are dependent on the specific computational method and scaling factor used.

Photoisomerization and Photochromic Phenomena in Azo Compounds

Fundamentals of Azo Group Cis-Trans Photoisomerization

The photoisomerization of azobenzene (B91143) and its derivatives, including p-(o-Tolylazo)aniline, involves the reversible conversion between the thermally stable trans isomer and the metastable cis isomer. nih.gov The trans isomer is generally more stable by approximately 12 kcal∙mol⁻¹, and the photoexcited state has an energy barrier of about 23 kcal∙mol⁻¹, making the trans form predominant in the absence of light at room temperature. nih.gov

Irradiation of the trans isomer with light of a specific wavelength, typically in the 320–350 nm range, excites the molecule and leads to the formation of the cis isomer. nih.gov This process involves a significant change in molecular geometry, with the distance between the 4 and 4' carbon atoms of the aromatic rings decreasing from 9.0 Å in the trans form to 5.5 Å in the cis form. nih.gov The reverse reaction, from cis to trans, can be induced by irradiation with light of a different wavelength (usually 400–450 nm) or by thermal relaxation. nih.gov

Two primary mechanisms have been proposed for this photoisomerization: a rotation mechanism, which involves the rupture of the N=N π-bond, and an inversion mechanism that proceeds through a linear transition state while keeping the N=N double bond intact. wordpress.com

Excited State Dynamics and Relaxation Pathways (S₂ → S₁ → S₀)

Upon absorption of a photon, the azobenzene molecule is promoted from its ground electronic state (S₀) to an excited singlet state, either the first (S₁) or the second (S₂) excited state. wordpress.comresearchgate.net Excitation to the S₂ state is typically followed by rapid internal conversion to the S₁ state. researchgate.net

From the S₁ state, the molecule undergoes a conformational change, departing from the initial Franck-Condon geometry. This is followed by relaxation back to the S₀ ground state, a process that is accompanied by the isomerization of the molecule. researchgate.net Finally, vibrational cooling of the S₀ state occurs, yielding the stable photoproduct. researchgate.net The entire process, from excitation to the formation of the isomerized product, occurs on an ultrafast timescale.

A simplified Jablonski diagram illustrates this process:

Excitation: trans-S₀ + hν → trans-S₁ (or S₂)

Internal Conversion (if applicable): trans-S₂ → trans-S₁

Isomerization on the Excited State Surface: trans-S₁ → twisted-S₁

Internal Conversion to Ground State: twisted-S₁ → twisted-S₀

Relaxation to Stable Isomers: twisted-S₀ → cis-S₀ or trans-S₀

Influence of Substituent Effects on Photoisomerization Quantum Yields and Rates

The electronic nature and position of substituents on the aromatic rings of azobenzene derivatives significantly impact their photoisomerization behavior, including quantum yields and reaction rates. nih.govnih.gov Substituents can alter the absorption spectra, the stability of the isomers, and the energy barriers for isomerization. nih.govnih.gov

Electron-donating groups, such as the amino group in this compound, and electron-withdrawing groups can influence the electronic transitions and the lifetime of the excited states. nih.gov For instance, the presence of an electron-donating group can shift the isomerization wavelength towards the visible region. nih.gov In some cases, intramolecular hydrogen bonding involving substituents can hinder the isomerization process. nih.govnih.gov The specific placement of substituents, such as in the ortho or para position, also plays a crucial role. nih.gov For example, ortho-substitution can occur if the para position is already occupied. nih.gov

Substituent Type Effect on Photoisomerization
Electron-donating groupsCan shift isomerization wavelength to the visible region. nih.gov
Intramolecular H-bondingCan hinder the isomerization process. nih.govnih.gov
Bulky substituentsCan influence the preferred substitution pattern (ortho vs. para). nih.gov

Solvent Effects on Photoisomerization Efficiency

The surrounding solvent environment can have a pronounced effect on the efficiency of photoisomerization. wordpress.comnih.gov Solvent polarity is a key factor that can influence the kinetics of the cis-to-trans thermal isomerization. wordpress.com For some azo dyes, reversible trans/cis photoisomerization is observed in non-polar solvents but is suppressed in polar solvents. nih.gov

The interaction between the azo compound and solvent molecules, such as the formation of hydrogen bonds with protic solvents like methanol (B129727), can alter the photophysical pathways. nih.gov These interactions can lead to a lower triplet formation efficiency and, consequently, a decrease in the quantum yield of reactions that proceed through the triplet state. nih.gov In some cases, the solvent can influence the appearance of new nonradiative decay pathways in polar environments, affecting the fluorescence quantum yield. chemrxiv.org

Unidirectional Photoisomerization Mechanisms

In certain systems, it is possible to achieve unidirectional photoisomerization, where light of a specific wavelength drives the isomerization in one direction, while a different stimulus (light of another wavelength or heat) is required for the reverse process. nih.gov One strategy to achieve this involves the use of chiral templates or clamps that can be attached to the azobenzene core. nih.gov For example, anchoring a chiral cyclic imidazole (B134444) peptide to the aromatic rings can destabilize one of the helical forms of the cis isomer, leading to the preferential formation of a single cis isomer with a specific helicity (P or M). nih.gov

Thermal Relaxation of Photoisomers

The cis isomer of azobenzene derivatives is metastable and can thermally relax back to the more stable trans isomer in the dark. researchgate.net The rate of this thermal isomerization is highly dependent on the substitution pattern on the azobenzene core and the surrounding environment. nih.gov For instance, the introduction of electron-donating substituents in the para position can increase the rate of thermal reversion. nih.gov The half-life of the cis isomer can be dramatically reduced by the presence of acids, which can catalyze the Z- to E-conversion by protonating the azo bridge and lowering the isomerization barrier. acs.org

Investigation of Configurational Stability of Photoisomers

The configurational stability of the cis isomers of azobenzenes is determined by the energy barrier for the interconversion between the two possible helical forms, cis-(P) and cis-(M). nih.gov This energy barrier is influenced by both the size and the electronic nature of the substituents on the aromatic rings. nih.gov Larger or electronically interacting substituents can increase this barrier, leading to more stable and isolable helical isomers. The ability to control and maintain a specific configuration of the cis isomer is crucial for applications in areas such as chiroptical switches.

Metal Complexation Effects on Photoisomerization Dynamics in this compound

The photoisomerization of azo compounds, such as this compound, is a phenomenon that can be significantly influenced by the coordination of the azo molecule to a metal center. This interaction can alter the electronic and steric properties of the azo ligand, thereby modifying the dynamics of the trans-cis isomerization process. The complexation of metal ions with azo-containing ligands can lead to changes in the absorption spectra, quantum yields, and the rates of both photoisomerization and thermal back-isomerization.

The coordination of a metal ion to this compound can occur through the nitrogen atoms of the azo group and potentially the amino group, forming a chelate ring. This chelation can have several consequences for the photoisomerization dynamics.

One of the primary effects of metal complexation is the alteration of the electronic structure of the azo ligand. The interaction with the metal d-orbitals can stabilize the n-orbital of the azo group, leading to a blue shift (hypsochromic shift) of the n→π* absorption band. Conversely, the π→π* transition may experience a red shift (bathochromic shift) due to the extension of the conjugated system upon complexation. These spectral shifts are indicative of a change in the energy landscape of the excited states involved in the photoisomerization process.

Furthermore, the formation of a metal complex can introduce new excited states, such as metal-to-ligand charge transfer (MLCT) states. rsc.org These states can provide alternative deactivation pathways for the excited molecule, competing with the isomerization pathway and potentially reducing the quantum yield of photoisomerization. The dynamics of the isomerization process are controlled by features such as the presence of conical intersections between different excited states and the rates of intersystem crossing and internal conversion. rsc.org

Studies on analogous azo-containing ligands have demonstrated that the binding of metal ions often leads to a reduction in the rate of photoisomerization and a lower concentration of the cis-isomer in the photostationary state. rsc.org This can be attributed to several factors. The steric hindrance imposed by the metal complex can physically impede the large-amplitude motion required for the trans-to-cis isomerization. Additionally, the coordination can increase the energy barrier for the isomerization process. In some cases, the photoisomerization of the azo backbone can be completely inhibited upon complexation with a metal ion.

The specific impact of metal complexation on the photoisomerization of this compound would depend on the nature of the metal ion, its coordination geometry, and the solvent environment. Different metal ions will have varying effects on the electronic and steric properties of the ligand.

PropertyFree Azo LigandMetal-Azo ComplexRationale for Change
λmax of n→π (nm)~440Blue-shifted (<440)Stabilization of the azo n-orbitals upon coordination.
λmax of π→π (nm)~350Red-shifted (>350) or minor shiftAlteration of the π-system energy levels.
Photoisomerization Quantum Yield (Φt→c) Moderate to HighLowered or QuenchedIntroduction of competing deactivation pathways (e.g., MLCT) and steric hindrance. rsc.org
Rate of trans→cis Isomerization FastSlowerIncreased energy barrier and steric hindrance from the metal center. rsc.org
Thermal cis→trans Isomerization Rate VariesCan be faster or slowerThe metal can stabilize or destabilize the cis-isomer relative to the transition state.

Table 1: Representative Effects of Metal Complexation on the Photoisomerization Parameters of Azo Compounds. The values are illustrative and the exact changes for this compound would require experimental verification.

Coordination Chemistry and Advanced Material Science Applications of P O Tolylazo Aniline

Azo Compounds as Ligands in Metal Complex Synthesis

Azo compounds, characterized by the presence of one or more azo functional groups (–N=N–), are a significant class of organic molecules. researchgate.net Their utility extends across various scientific and industrial fields, including as dyes and pigments, in nonlinear optics, and for optical information storage. researchgate.net In coordination chemistry, azo compounds are of particular interest due to their ability to act as versatile ligands, coordinating to metal ions through the nitrogen atoms of the azo group. researchgate.net The electron-withdrawing nature of the azo group allows these compounds to function as effective ligands for a wide range of metal complexes. researchgate.net The coordination of azo compounds to metal centers can result in complexes with unique structural, spectroscopic, and electrochemical properties.

Synthesis and Characterization of p-(o-Tolylazo)aniline Metal Complexes

The synthesis of metal complexes with azo ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While specific studies on this compound are not extensively detailed in the provided search results, the synthesis of complexes with the closely related isomer, 2-(p-tolylazo)aniline, has been reported. For instance, new azoiminato chelates of bivalent platinum, (HL)₂Pt, have been synthesized by reacting potassium tetrachloroplatinate with 2-(p-tolylazo)aniline. The general procedure for preparing metal complexes with azo ligands involves dissolving the ligand and the metal salt, such as metal chlorides, in a solvent like ethanol (B145695) and refluxing the mixture for several hours. pjmhsonline.comsysrevpharm.org The resulting complexes can then be filtered, washed, and dried. sysrevpharm.org

The characterization of these newly synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. These include:

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion. chemmethod.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complexes. chemmethod.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the structure of the ligands and their complexes in solution. chemmethod.comjmchemsci.com

Elemental Analysis (C, H, N): To determine the empirical formula of the complexes. researchgate.netmdpi.com

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes. chemmethod.com

Magnetic Susceptibility Measurements: To understand the geometry of the complexes.

Mass Spectrometry: To confirm the molecular weight of the synthesized compounds. chemmethod.com

Thermal Analysis (TGA): To study the thermal stability of the complexes and the presence of solvent molecules. jmchemsci.com

The synthesis of an azo dye ligand derived from 4-nitroaniline (B120555) and 2,4-dimethylphenol (B51704) and its subsequent complexation with Cu(II), Zn(II), Cd(II), and Hg(II) has been reported, following a similar methodology of reacting the ligand with the corresponding metal chloride in a 2:1 ligand-to-metal molar ratio. researchgate.net

Coordination Modes and Ligand Behavior

Azo compounds can coordinate to metal ions in several ways, but they often act as bidentate ligands. In the case of ligands like this compound, coordination typically occurs through one of the nitrogen atoms of the azo group and the nitrogen atom of the amino group, forming a stable chelate ring with the metal ion. The infrared spectra of metal complexes of azo compounds derived from 4-acetamidophenol and substituted anilines show that the ligands coordinate to the metal ions in a uninegative bidentate manner, with the donor sites being the azo nitrogen and the deprotonated phenolic oxygen.

In some instances, the coordination mode can be more complex. For example, azocarboxamide ligands can bind to a metal center through the nitrogen atom of the azo group and the deprotonated nitrogen atom of the amide group, forming an N^N-chelated ring. acs.org Furthermore, these ligands can also coordinate through an azo nitrogen and an aryl carbon via C–H activation, creating an N^C-chelated ring. acs.org The specific coordination behavior depends on the ligand's structure, the metal ion, and the reaction conditions.

Spectroscopic and Electrochemical Properties of Metal Complexes

The formation of metal complexes with this compound and related azo ligands leads to significant changes in their spectroscopic properties.

Spectroscopic Properties:

FT-IR Spectra: Upon complexation, the characteristic stretching frequency of the N=N group in the free ligand is typically shifted to a lower frequency in the spectra of the metal complexes, indicating the coordination of the azo nitrogen to the metal ion. sysrevpharm.org New bands may also appear in the far-IR region, corresponding to the M-N and M-O stretching vibrations, providing further evidence of coordination. sysrevpharm.org

UV-Vis Spectra: The electronic spectra of the azo ligands usually show intense bands in the UV-Vis region due to π–π* and n–π* transitions. mdpi.com Upon complexation, these bands may shift, and new bands corresponding to charge-transfer transitions (ligand-to-metal or metal-to-ligand) can appear. For example, the electronic spectrum of a Schiff base ligand derived from 2,4-dihydroxybenzaldehyde (B120756) and p-amino aniline (B41778) shows absorption bands at 311 and 370 nm, which are assigned to π–π* and n–π* transitions, respectively. mdpi.com Its Co(II) complex exhibits an additional absorption band at 481 nm due to d-d transitions. mdpi.com

Electrochemical Properties: The electrochemical behavior of these metal complexes, often studied by cyclic voltammetry, provides insights into their redox properties. The cyclic voltammogram of platinum(II) complexes with 2-(arylazo)aniline ligands shows two oxidative responses at approximately 0.5 V and 1.2 V vs SCE in a mixed solvent system.

Catalytic Activity of Metal Complexes Derived from Azo Ligands

Metal complexes derived from azo-containing ligands have shown promise as catalysts in various organic reactions. dergipark.org.tr In particular, azo-containing Schiff base complexes have been utilized as catalysts for oxidation and reduction reactions on both saturated and unsaturated compounds. dergipark.org.tr For instance, newly synthesized cobalt(II), copper(II), and nickel(II) complexes of an azo-imine ligand have demonstrated good to moderate catalytic activity in the oxidation of styrene (B11656) and cyclohexene. dergipark.org.trrdd.edu.iq

The catalytic efficiency of these complexes is influenced by the nature of the metal center and the ligand framework. The presence of the azo group and other functional moieties on the ligand can be tuned to enhance the catalytic performance. Chiral-at-metal complexes, where the stereogenicity is at the metal center, are also being explored for their applications in asymmetric catalysis. rsc.org The design of the ligand is crucial in creating a specific coordination environment around the metal, which in turn dictates the catalytic activity and selectivity of the complex.

Integration into Polymeric Materials (e.g., Polyaniline Derivatives)

The integration of azo compounds into polymeric matrices is an area of active research, aiming to create functional materials with combined properties. Polyaniline (PANI), a conducting polymer, has been used to encapsulate azo dyes. rsisinternational.org This can be achieved through the oxidative polymerization of aniline in the presence of the azo dye. rsisinternational.org The resulting polyaniline-encapsulated azo dyes exhibit interesting properties and potential applications.

The FT-IR spectra of these composite materials show characteristic absorption peaks for both polyaniline (benzenoid and quinoid rings, C-N stretching) and the azo dye (amino group). rsisinternational.org Such materials have been investigated for their antimicrobial properties, showing enhanced activity compared to the individual components. rsisinternational.org Conductive polyaniline has also been shown to enhance the decolorization of azo dyes in anaerobic wastewater treatment, suggesting a role for these composite materials in environmental remediation. espublisher.comespublisher.com Furthermore, polyaniline-intercalated bentonite (B74815) has been used as an effective adsorbent for the removal of reactive azo dyes from aqueous solutions. pjoes.com

Design of Molecular Switches and Photo-responsive Devices

Azo compounds, including those with structures similar to this compound, are excellent candidates for the development of molecular switches and photo-responsive devices. beilstein-journals.org This is due to their ability to undergo reversible trans-cis (or E/Z) photoisomerization upon irradiation with light of specific wavelengths. cinz.nzwikipedia.org The trans isomer is generally more stable, but can be converted to the less stable cis isomer by irradiation with UV light. cinz.nz The cis isomer can then revert to the trans form either thermally or by irradiation with visible light. cinz.nz

This photoisomerization process induces significant changes in the molecule's geometry, dipole moment, and absorption spectrum, which can be harnessed for various applications. beilstein-journals.orgwikipedia.org When incorporated into larger molecular systems or materials, this switching behavior can be used to control properties at the macroscopic level. cinz.nz

Key aspects of azo-based molecular switches include:

Reversibility: The ability to switch between two states multiple times without significant degradation (fatigue). cinz.nz

Readout: The change in properties upon isomerization, such as a change in color (absorption spectrum) or conformation, can be used as a readout mechanism. cinz.nzwikipedia.org

The integration of azo compounds into polymers can lead to photo-responsive materials where properties like shape or solubility can be controlled by light. scirp.org The design of such systems often involves attaching the azo moiety to a polymer backbone or incorporating it as a cross-linker.

Applications in Supramolecular Architectures

The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but are fundamental to the formation of complex, ordered structures, a process known as molecular self-assembly. wikipedia.orgwikipedia.org The compound this compound, with its distinct functional groups, is a promising building block, or "tecton," for the rational design of sophisticated supramolecular architectures.

The structure of this compound features key sites for non-covalent interactions: the amino group (-NH2), the azo bridge (-N=N-), and two aromatic rings. These features enable the molecule to engage in the specific and directional interactions required for self-assembly and the engineering of crystalline solids, known as crystal engineering. nih.govrsc.org While specific research into the supramolecular architectures of this compound is not extensively documented, its behavior can be inferred from studies on closely related aniline and azobenzene (B91143) derivatives.

Key Non-Covalent Interactions and Self-Assembly

The formation of stable supramolecular assemblies relies on a combination of attractive intermolecular forces. For this compound, the primary interactions are:

Hydrogen Bonding: The amino group (-NH2) is a potent hydrogen bond donor, while the nitrogen atoms of the azo bridge can act as hydrogen bond acceptors. This donor-acceptor capability allows for the formation of robust and directional hydrogen-bonded networks. nih.gov Studies on aniline derivatives confirm that hydrogen bonding is a vital interaction in determining the structural properties of their crystals.

π-π Stacking: The molecule's two aromatic rings (the tolyl and aniline moieties) are capable of engaging in π-π stacking interactions. These interactions, driven by a combination of dispersion and electrostatic forces, are crucial for the face-to-face packing of aromatic molecules and contribute significantly to the stability of the resulting architecture. uv.es The interplay between hydrogen bonding and π-π stacking can lead to highly ordered, multi-dimensional structures. Research has shown that hydrogen bonding can even enhance the strength of π-π stacking interactions by altering the electronic distribution of the aromatic rings. nih.gov

These interactions can guide the self-assembly of this compound molecules to form well-defined nano- and microscale morphologies. Studies on aniline oligomers have shown their ability to self-assemble into complex hierarchical structures like flower-like architectures, driven by a combination of hydrogen bonding, hydrophobic forces, and π-π stacking.

Potential Supramolecular Structures

The functional groups of this compound make it a versatile component for various types of supramolecular architectures, including co-crystals and host-guest complexes.

Co-crystal Formation: Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonding. nih.gov this compound can act as a co-former with other molecules that possess complementary hydrogen bonding sites, such as carboxylic acids or phenols. For example, extensive research on aniline-phenol recognition has demonstrated the formation of highly stable, predictable hydrogen-bonded tetramer synthons, which then assemble further via π-π stacking. nih.gov By selecting appropriate co-formers, it is possible to engineer co-crystals of this compound with tailored physical properties like solubility or stability. nih.govresearchgate.net

Host-Guest Chemistry: In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. wikipedia.orgthno.org The dimensions and electronic properties of this compound make it a suitable guest for various macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils. thno.orgmdpi.com The hydrophobic aromatic rings of the aniline derivative can be accommodated within the cavity of a host molecule, leading to the formation of stable inclusion complexes in aqueous media. nih.gov Such encapsulation can modify the properties of the guest molecule, for instance, by stabilizing it against degradation. rsc.org

The table below summarizes the structural features of this compound and their potential roles in forming supramolecular assemblies.

Structural FeaturePotential Non-Covalent Interaction(s)Likely Role in Supramolecular ArchitecturePotential Resulting Structure
Amino Group (-NH₂) Hydrogen Bond DonorFormation of directional intermolecular linksSelf-assembled chains, sheets, co-crystals
Azo Bridge (-N=N-) Hydrogen Bond Acceptor, Dipole-DipoleSite for hydrogen bonding with donor groupsDefined packing in molecular crystals
Aromatic Rings π-π Stacking, van der Waals ForcesStabilization of layered or stacked structuresStacked aggregates, co-crystals, host-guest complexes
Methyl Group (-CH₃) van der Waals Forces, Hydrophobic EffectsInfluences molecular packing and solubilityModulates crystal lattice and morphology

The ability to form ordered structures is exemplified by the related compound 4-aminoazobenzene (B166484), which has been shown to form single crystals upon which photoinduced surface relief gratings can be inscribed. mdpi.com This highlights the potential for azobenzene derivatives to create organized, functional materials. The strategic use of the non-covalent interactions inherent to the this compound molecule opens up possibilities for designing novel materials with specific functions for applications in materials science and nanotechnology.

Analytical Method Development for P O Tolylazo Aniline and Analogues

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of p-(o-Tolylazo)aniline and other aromatic amines due to its versatility and applicability to polar, non-volatile, and thermolabile compounds. lcms.czthermofisher.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Methodologies are often developed to simultaneously analyze multiple aromatic amines that may be present in a sample. A typical HPLC system for analyzing this compound analogues involves a C18 column, which provides excellent separation for many nonpolar to moderately polar compounds. jst.go.jprsc.org To handle the basic nature of aromatic amines and improve peak shape and retention, mobile phases are often buffered at a slightly acidic pH. rsc.org

A specific method developed for the simultaneous determination of isomers like o-aminoazotoluene (B45844) (AAT) utilizes an InertSustain C18 HP column (100 mm × 3.0 mm, 3 µm particle size). jst.go.jp The separation is achieved using a gradient elution program with a mobile phase consisting of two components: (A) 10 mM ammonium (B1175870) acetate (B1210297) in 0.1% formic acid and (B) acetonitrile. jst.go.jp The system is typically run at an elevated temperature, such as 40°C, to ensure sharp peaks and reproducible retention times, with a flow rate of 1.0 ml/min. jst.go.jp While this specific method was optimized for a closely related isomer, its principles are directly applicable to the analysis of this compound.

Table 1: Example HPLC Parameters for Analysis of this compound Analogues

Parameter Condition Source
Instrument High-Performance Liquid Chromatograph jst.go.jp
Column InertSustain C18 HP (100 mm × 3.0 mm, 3 µm) jst.go.jp
Mobile Phase A 10 mM ammonium acetate in 0.1% formic acid jst.go.jp
Mobile Phase B Acetonitrile jst.go.jp
Flow Rate 1.0 mL/min jst.go.jp
Column Temperature 40°C jst.go.jp

| Detection | Photo-diode Array (PDA) | jst.go.jp |

Sample Preparation and Extraction Protocols for Trace Analysis

Effective sample preparation is crucial for the trace analysis of this compound, as it serves to isolate and concentrate the analyte from complex matrices, thereby enhancing detection sensitivity and removing interfering substances. nih.gov The choice of extraction protocol depends heavily on the sample matrix (e.g., textiles, water, air).

Solid-Phase Extraction (SPE): This is a widely used and highly effective technique for aqueous samples and extracts. tandfonline.com For aromatic amines, various sorbents can be employed. Cation-exchange cartridges (e.g., SCX) are particularly suitable for polar primary aromatic amines, utilizing an ion-exchange mechanism for retention. nih.gov Reversed-phase sorbents like C18 are also common. nih.gov An on-line SPE-HPLC system offers automation, reduced sample handling, and improved reproducibility for analyzing anilines in water samples. thermofisher.com

Liquid-Liquid Extraction (LLE): A traditional method, LLE is used to extract aromatic amines from aqueous solutions into an immiscible organic solvent. tandfonline.com However, it can be labor-intensive and may yield lower recoveries for more polar amines compared to SPE. researchgate.net

Supported Liquid Extraction (SLE): This technique offers a more streamlined alternative to LLE. In a method for amines derived from azo dyes, an aqueous sodium citrate (B86180)/sodium hydroxide (B78521) solution containing the analytes is loaded onto a synthetic medium (Chem Elut S). glsciences.com The amines are then eluted with an organic solvent like methyl tert-butyl ether (MTBE), providing a clean extract ready for analysis. glsciences.com

Extraction from Solid Matrices: For solid samples like textiles, a common procedure involves a reductive cleavage step to release the aromatic amines from the parent azo dyes. This is often achieved using sodium dithionite (B78146) in a heated citrate buffer (e.g., at 70°C). shimadzu.comnamthao.com Following reduction, the amines are typically extracted using LLE or SPE. For air monitoring, analytes can be captured on sulfuric acid-treated glass fiber filters and subsequently extracted with a solvent like methanol (B129727). jst.go.jpnih.gov

Detector Systems in Analytical Techniques (e.g., Photo-diode Array Detector)

The selection of a detector is critical for achieving the required sensitivity and selectivity in the analysis of this compound.

Photo-diode Array (PDA) Detector: A Photo-diode Array (PDA) detector, also known as a Diode Array Detector (DAD), is a powerful tool for HPLC analysis of aromatic amines. jst.go.jp Unlike a standard UV-Vis detector that measures absorbance at one or a few pre-selected wavelengths, a PDA detector scans and records the entire UV-Vis spectrum (e.g., 190-900 nm) for the analyte as it elutes from the column. shimadzu.com

This capability provides several advantages:

Optimal Wavelength Selection: The detection wavelength can be set post-run at the absorbance maximum of the analyte, ensuring the highest sensitivity. For this compound analogues like AAT, the maximum absorption is around 385 nm. jst.go.jp

Peak Purity Analysis: The software can compare spectra across an entire peak. A consistent spectrum indicates a pure peak, whereas variations suggest the presence of co-eluting impurities. shimadzu.com

Compound Identification: The acquired UV-Vis spectrum serves as a characteristic fingerprint of the analyte, which can be compared against a spectral library for tentative identification, adding a layer of confidence beyond just retention time. shimadzu.com

Mass Spectrometry (MS): For unambiguous identification and quantification, especially at very low levels or in complex matrices, coupling HPLC with a mass spectrometer (LC-MS) is the definitive technique. lcms.cznih.gov Tandem mass spectrometry (LC-MS/MS) provides even greater selectivity and is often required by regulations for the confirmation of banned aromatic amines. nih.govresearchgate.net

Validation of Analytical Methods (Recovery, Limit of Quantitation, Reproducibility, Storage Stability)

Validation is a mandatory process to demonstrate that an analytical method is suitable for its intended purpose. It involves evaluating several key performance characteristics. jst.go.jp The data presented here for a closely related isomer, o-aminoazotoluene (AAT), illustrates the typical performance of a validated HPLC-PDA method. jst.go.jpnih.gov

Storage Stability: This test evaluates whether the analyte degrades in the prepared sample extract over time. For AAT extracted in methanol, the recovery after 5 days of storage in a refrigerator exceeded 96%, indicating excellent stability under these conditions. jst.go.jpnih.gov

| Storage Stability | >96% recovery after 5 days (refrigerated) | jst.go.jp, nih.gov |

Future Directions in P O Tolylazo Aniline Research

Advancements in Asymmetric Synthesis of Azo Compounds

The synthesis of aromatic azo compounds has evolved significantly, with modern methods offering greener and more efficient alternatives to traditional diazo salt couplings. nih.govpreprints.org Recent progress emphasizes direct oxidation of aromatic amines, reductive coupling of nitro compounds, and methods employing photocatalysis or electrochemistry. nih.gov These techniques provide pathways to a variety of symmetrical and unsymmetrical azo compounds with good-to-excellent yields under milder conditions. nih.govpreprints.org

A particularly promising frontier is the asymmetric synthesis of azo compounds, which aims to create chiral molecules with specific stereochemistry. The development of enantioenriched azo compounds bearing tetrasubstituted stereocenters has been achieved through methods like the chiral N,N′-dioxide/metal Lewis acid-promoted interrupted Japp-Klingemann reaction. researchgate.net This protocol demonstrates good substrate scope and functional group compatibility. researchgate.net Future research could focus on applying these advanced synthetic strategies to p-(o-Tolylazo)aniline to produce novel chiral derivatives. The introduction of chirality would be a pivotal step toward exploring its applications in stereoselective catalysis, chiral recognition, and advanced optical materials.

Table 1: Modern Synthetic Approaches for Azo Compounds and Their Future Application to this compound

Synthetic MethodDescriptionPotential for this compound Research
Oxidative Coupling Direct coupling of anilines using catalysts like mesoporous manganese oxide with air as the oxidant. nih.govpreprints.orgDevelopment of a greener, more efficient synthesis route for this compound and its derivatives.
Reductive Coupling Cross-coupling of aromatic nitro compounds, sometimes using electrochemical methods with catalysts like SmI2. nih.govpreprints.orgA versatile method for creating unsymmetrical azo compounds, applicable to synthesizing specific this compound analogues.
Photocatalysis Use of light and a photocatalyst (e.g., conjugated polymers, gold nanoparticles) to drive the synthesis. nih.govresearchgate.netmdpi.comOffers an innovative and environmentally friendly strategy for the synthesis of this compound under mild conditions. mdpi.com
Asymmetric Synthesis Chiral catalyst-promoted reactions (e.g., interrupted Japp-Klingemann) to produce enantioenriched azo compounds. researchgate.netCreation of novel, optically active this compound derivatives for applications in chiral materials and stereoselective processes.

Novel Computational Approaches for Predicting Reactivity and Properties

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, saving significant time and resources in material development. researchgate.net For azo dyes, theoretical calculations provide deep insights into structure-property relationships. researchgate.netmdpi.com Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly powerful for this class of compounds. researchgate.netresearchgate.net

Future research on this compound will heavily rely on these computational approaches. DFT calculations can be employed to optimize its molecular geometry, analyze the frontier molecular orbitals (HOMO-LUMO) to understand its chemical stability and reactivity, and predict its vibrational spectra (FT-IR, Raman). researchgate.netnih.gov TD-DFT simulations are crucial for predicting the electronic absorption spectra (UV-Vis), which is fundamental to its character as a dye. mdpi.com These predictive models allow researchers to screen potential derivatives of this compound for desired properties in silico before committing to laboratory synthesis. This approach can accelerate the discovery of molecules with tailored absorption wavelengths, enhanced stability, or specific reactivity for targeted applications. nih.gov

Table 2: Computational Methods for Characterizing this compound

Computational MethodPredicted PropertySignificance for Future Research
Density Functional Theory (DFT) Molecular geometry, HOMO-LUMO energy gap, global chemical reactivity descriptors, vibrational frequencies. researchgate.netnih.govPredicts molecular stability, reactivity, and spectroscopic signatures to guide synthesis and characterization.
Time-Dependent DFT (TD-DFT) Electronic absorption spectra (UV-Vis), excited state properties. mdpi.comSimulates color and photophysical behavior, essential for designing new dyes and photoresponsive materials.
Molecular Dynamics (MD) Simulations Behavior in solution, conformational changes, interaction with other molecules (e.g., polymers). mdpi.comModels the molecule's behavior in realistic environments, crucial for designing functional materials and smart systems.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of chemical bonds and non-covalent interactions.Provides a deeper understanding of intramolecular forces that govern the molecule's structure and stability.

Exploration of Advanced Functional Materials Based on Azo Chromophores

Aromatic azo compounds are highly valued as chromophores for creating advanced functional materials, largely due to their robust π-electron conjugated systems and their responsiveness to light. preprints.org The incorporation of azo dyes like this compound into polymer backbones can yield materials with a unique combination of properties, including high thermal stability, mechanical flexibility, and optical responsiveness. mdpi.com

A significant future direction is the design and synthesis of novel polymers and supramolecular systems containing the this compound moiety. Research on azopolyimides has shown that incorporating azo-chromophores can lead to flexible, thermostable films capable of being structured by laser irradiation. mdpi.com By analogy, this compound could be used as a monomer or a functional dopant in various polymers (e.g., polyimides, acrylics, polyesters) to create new materials. These materials could find applications in flexible electronics, color filters for microdisplays, or as specialized coatings. mdpi.comresearchgate.net Research would focus on how the specific structure of this compound influences the final properties of the material, such as its color, thermal resistance, and photo-structuring capabilities.

Development of Smart Systems Incorporating Photoresponsive Azo Dyes

The most defining characteristic of azobenzene (B91143) and its derivatives is the reversible trans-cis photoisomerization that occurs upon irradiation with light of specific wavelengths. This molecular switching capability is the foundation for a wide range of "smart" systems that can respond to an external stimulus.

The development of smart systems based on this compound represents a highly innovative research avenue. By incorporating this molecule into materials, it is possible to create platforms whose properties can be dynamically and remotely controlled by light. Recent examples in the broader field of azo compounds include photoswitchable pressure-sensitive adhesives and dynamic cell culture platforms. nih.govacs.org In these systems, light-induced isomerization of the azo unit changes the material's modulus and surface energy, allowing for on-demand switching of adhesion or surface topography. nih.govacs.org

Future work could explore the use of this compound in similar systems. For instance, it could be integrated into hydrogels for photomodulated drug release, used in polymers for optical data storage, or applied in the fabrication of micro-robotics. The specific substitution pattern of this compound may offer unique isomerization kinetics or thermal stability of the cis isomer, which could be advantageous for particular applications. This research would bridge molecular chemistry with materials science and engineering to create next-generation intelligent devices. acs.org

Q & A

Basic Research Questions

Q. How do substituents influence the electronic properties and basicity of p-(o-Tolylazo)aniline compared to other aniline derivatives?

  • Methodological Answer : Substituent effects can be analyzed via Hammett plots to correlate electronic parameters (σ values) with experimental measurements of basicity (pKa). For This compound, the electron-withdrawing azo group reduces basicity compared to unsubstituted aniline. Comparative studies with derivatives (e.g., p-nitroaniline, p-methoxyaniline) should employ potentiometric titration or UV-Vis spectroscopy to quantify protonation equilibria . Computational methods like DFT can further elucidate resonance stabilization and charge distribution .

Q. What are the optimal synthetic routes for This compound, and how do protecting groups improve regioselectivity?

  • Methodological Answer : Azo coupling reactions between o-toluidine and diazonium salts of aniline derivatives are common. Protecting the aniline group via acetylation (e.g., forming acetanilide) prevents unwanted side reactions. For example, acetanilide can be nitrated, followed by deprotection to yield p-nitroaniline analogs . Reaction conditions (pH, temperature) and purification steps (recrystallization, column chromatography) should be optimized using TLC and NMR to verify regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : The azo group (N=N) exhibits strong absorption in the visible range (400–500 nm), useful for quantifying concentration and monitoring degradation .
  • NMR : 1^1H and 13^13C NMR can confirm substituent positions and hydrogen bonding. Aromatic protons typically appear at δ 6.5–8.5 ppm.
  • FTIR : Stretching vibrations for N=N (~1440–1580 cm1^{-1}) and NH2_2 (~3350 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize photocatalytic degradation parameters for This compound?

  • Methodological Answer : A three-factor Box-Behnken design (e.g., catalyst loading, pH, light intensity) can model non-linear interactions. For example, MnFe2_2O4_4/Zn2_2SiO4_4 catalysts degrade aniline derivatives under solar simulation. Response surface methodology (RSM) identifies optimal conditions, with degradation efficiency quantified via HPLC or COD (Chemical Oxygen Demand) measurements .
  • Example Table :

FactorRangeOptimal Value
Catalyst (g/L)0.5–2.01.2
pH3–96.8
Light Intensity50–200 mW/cm²150 mW/cm²

Q. What computational methods predict substituent effects on the electrochemical behavior of This compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps, ionization potentials, and electron affinity. For instance, the electron-withdrawing azo group lowers the LUMO energy, enhancing electron-accepting capacity in conductive polymers. Software like Gaussian or ORCA can model redox potentials, validated against cyclic voltammetry data .

Q. How can researchers resolve contradictions in literature regarding the photostability and degradation pathways of azo-aniline compounds?

  • Methodological Answer : Controlled photolysis studies under varying wavelengths (UV vs. visible light) and quenchers (e.g., isopropanol for hydroxyl radicals) clarify degradation mechanisms. LC-MS identifies intermediate products (e.g., nitroso or amine derivatives). Conflicting data may arise from differing experimental setups (e.g., light sources, solvent systems), necessitating standardized protocols .

Q. What strategies assess the ecological risks of This compound given limited toxicity data?

  • Methodological Answer : Use read-across approaches with structurally similar compounds (e.g., p-nitroaniline) to estimate acute/chronic toxicity. In silico tools like ECOSAR predict ecotoxicity endpoints (e.g., LC50_{50} for fish). Chronic exposure studies should prioritize biodegradation assays (OECD 301) and soil mobility tests to evaluate bioaccumulation potential .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported synthesis yields for This compound derivatives?

  • Methodological Answer : Reproduce experiments using identical reagents (e.g., anhydrous solvents, fresh diazonium salts) and characterize products via melting point, NMR, and elemental analysis. Confounding factors like moisture or trace metals can alter yields. Statistical tools (e.g., t-tests) compare results across studies, while kinetic profiling identifies rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.